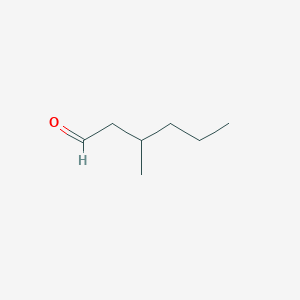

2-Methyl-1-dodecene

Übersicht

Beschreibung

2-Methyl-1-dodecene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a double bond within its carbon chain. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors. For instance, trans-2-Dodecenal, a compound identified in the defensive secretion of the spiroboloid millipede Rhinocricus insulatus, shares a similar carbon chain length and the presence of a double bond, although it is an aldehyde rather than an alkene . This suggests that this compound could also be found in natural products or biological systems.

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the provided papers. However, the alkylation of benzene with 1-dodecene over H-mordenite zeolite is discussed, which is a related process . This reaction occurs at 140°C and 10 atm, resulting in a high selectivity for 2-phenyldodecane with 100% conversion of 1-dodecene. The modification of the zeolite catalysts can affect the selectivity and conversion rates, indicating that the synthesis of similar compounds like this compound could be optimized by altering reaction conditions and catalysts .

Molecular Structure Analysis

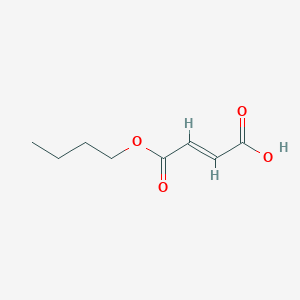

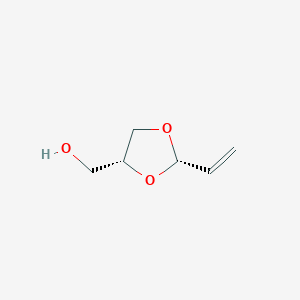

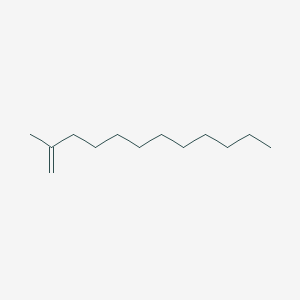

The molecular structure of this compound would consist of a twelve-carbon chain with a methyl group attached to the second carbon and a double bond between the first and second carbons. The structure-related insights can be inferred from the study of trans-2-Dodecenal, which also contains a double bond in its structure, although the functional group differs . The presence of the double bond and the methyl group would influence the reactivity and physical properties of this compound.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not discussed in the papers, the alkylation of benzene with 1-dodecene suggests that alkenes with similar chain lengths can undergo reactions with aromatic compounds in the presence of acid catalysts . This implies that this compound could potentially participate in similar alkylation reactions, given the right conditions and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly provided in the papers. However, based on the structure of alkenes and the related compounds discussed, it can be inferred that this compound would be a non-polar molecule with a relatively low boiling point compared to more complex or branched alkenes. Its reactivity would be influenced by the double bond, which could participate in addition reactions or be involved in catalytic processes like those described for the alkylation of benzene .

Wissenschaftliche Forschungsanwendungen

Defense Mechanisms in Millipedes

A study has identified trans-2-dodecenal and 2-methyl-1,4-quinone in the defensive secretion of the millipede Rhinocricus insulatus. These compounds, particularly 2-methyl-1,4-quinone, were previously known in related millipedes' secretions, signifying their role in defense mechanisms (Wheeler et al., 1964).

Catalysis and Chemical Reactions

- The kinetics of 1-dodecene hydroformylation using a rhodium-biphephos catalyst in a thermomorphic multicomponent solvent system was extensively studied, focusing on the main and side reactions, indicating its importance in industrial catalysis (Kiedorf et al., 2014).

- A study on the alkylation of benzene with 1-dodecene in various ionic liquids, particularly [bmim]+Al2Cl6Br−, explored its catalytic performance and the effects of different reaction conditions, highlighting the potential of ionic liquids in catalytic processes (Xin et al., 2005).

Polymer Science

- Research on poly(1-dodecene-co-para-methylstyrene) copolymers focused on their preparation, molecular weight regulation, and incorporation of para-methylstyrene (pMS) into copolymer chains, indicating their relevance in advanced polymer materials (Liu et al., 2008).

Alkylation Processes

- The catalytic activity and stability of [BMIM][AlCl4] ionic liquid for alkylation of benzene with 1-dodecene were examined, demonstrating its effectiveness in synthesizing linear alkylbenzenes (LAB), a key component in detergents (Qiao et al., 2004).

Surface Science and Nanotechnology

- A study on the microwave-assisted synthesis of germanium nanoparticles, using a mixture of oleylamine and 1-dodecene, revealed the influence of solvent composition on nanoparticle size, crystallinity, and surface bonding, indicating the role of 1-dodecene in nanomaterial synthesis (Bernard et al., 2018).

Eigenschaften

IUPAC Name |

2-methyldodec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRBDKMPAZFCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333945 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16435-49-7 | |

| Record name | 2-methyldodec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of 2-Methyl-1-dodecene influence its reactivity with OH radicals?

A1: The research paper by Atkinson et al. [] highlights that the rate constant for the reaction of OH radicals with alkenes, including this compound, increases with the number of carbon atoms in the molecule. This trend is attributed to two main factors:

- Increased sites for H-atom abstraction: As the carbon chain lengthens, the number of alkyl substituents and their associated C-H bonds increases. These C-H bonds are susceptible to abstraction by OH radicals. []

- Enhanced addition to the C=C bond: The rate of OH radical addition to the double bond appears to increase with the size of the alkyl substituent, reaching a plateau around C8. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.